molecular formula C13H19NO B5426076 N,N-diethyl-2-(2-methylphenyl)acetamide

N,N-diethyl-2-(2-methylphenyl)acetamide

Cat. No.: B5426076
M. Wt: 205.30 g/mol
InChI Key: VNNLNJLETLMBFJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(2-methylphenyl)acetamide is an acetamide derivative characterized by a diethylamino group and a 2-methylphenyl substituent. For instance, a difluoro variant, N,N-diethyl-2,2-difluoro-2-(2-methylphenyl)acetamide (2l), was synthesized via palladium-catalyzed α-arylation of a trimethylsilyl enolate with 2-bromotoluene, yielding an 86% isolated product . This highlights the compound’s structural flexibility, where substituents like fluorine or methyl groups can be introduced to modulate properties.

Properties

IUPAC Name

N,N-diethyl-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-14(5-2)13(15)10-12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNLNJLETLMBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylacetic acid with diethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N,N-diethyl-2-(2-methylphenyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-diethyl-2-(2-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its antiarrhythmic activity and other therapeutic effects .

Medicine: this compound has shown promise as a potential drug candidate due to its biological activity. It is being explored for its use in treating various medical conditions.

Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

  • Thiazolidinone Derivatives: Compounds like 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide () incorporate a thiazolidinone ring, enhancing electronic complexity and bioactivity.
  • Pyrazolopyrimidine Acetamides :
    DPA-714 ([18F]N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) shares the N,N-diethylacetamide backbone but includes a pyrazolopyrimidine ring and fluorine-18 for positron emission tomography (PET) imaging . This structural complexity enables high-affinity binding to the 18-kDa translocator protein (TSPO), a neuroinflammation biomarker, unlike the simpler target compound .

  • Chloroacetamide Derivatives: 2-Chloro-N-alkyl/aryl acetamides () replace the methylphenyl group with chlorine, enhancing antimicrobial activity.

Physical and Chemical Properties

Property N,N-Diethyl-2-(2-methylphenyl)acetamide DPA-714 Thiazolidinone Analogs
Molecular Weight (g/mol) ~247 (estimated) 429.47 350–400 (varies by substituent)
Key Functional Groups Diethylacetamide, 2-methylphenyl Pyrazolopyrimidine, [18F] Thiazolidinone, benzylidene
Solubility Likely lipophilic Moderate (due to [18F]) Variable (polarity from S/O atoms)

Stability and Reactivity

  • The difluoro analog () may exhibit higher metabolic stability due to fluorine’s resistance to oxidation .
  • Thiazolidinone derivatives with sulfur atoms (e.g., 2-thioxo groups) could be prone to hydrolysis under acidic conditions, unlike the more stable target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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